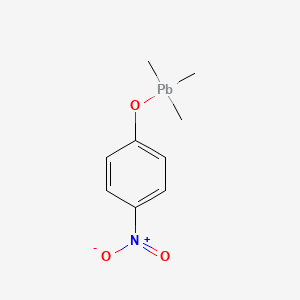
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide is a chemical compound known for its significant biological and chemical properties. It is a derivative of triazene, a class of compounds characterized by the presence of a diazoamino group. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications, due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide typically involves the diazotization of an amine precursor followed by coupling with an appropriate nucleophile. One common method includes the reaction of 3,3-dimethyltriazeno with N-ethyl-p-toluamide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazonium salt, which then reacts with the nucleophile to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization processes, where the amine precursor is treated with nitrous acid to form the diazonium salt. This is followed by coupling with N-ethyl-p-toluamide in the presence of a catalyst to enhance the reaction rate and yield. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the diazoamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new triazene derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential use in chemotherapy due to its ability to interfere with DNA synthesis and cell division.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide involves its interaction with cellular components, leading to cytotoxic effects. It acts as an alkylating agent, forming covalent bonds with DNA and disrupting its structure and function. This results in the inhibition of DNA synthesis and cell division, ultimately leading to cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer .
Comparación Con Compuestos Similares
Similar Compounds
Dacarbazine: A well-known antineoplastic agent with a similar triazene structure.
Temozolomide: Another triazene derivative used in cancer treatment.
Procarbazine: A related compound with alkylating properties.
Uniqueness
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide stands out due to its specific structure, which imparts unique reactivity and biological activity.
Propiedades
Número CAS |
76765-30-5 |
|---|---|
Fórmula molecular |
C12H18N4O |
Peso molecular |
234.30 g/mol |
Nombre IUPAC |
3-(dimethylaminodiazenyl)-N-ethyl-4-methylbenzamide |
InChI |
InChI=1S/C12H18N4O/c1-5-13-12(17)10-7-6-9(2)11(8-10)14-15-16(3)4/h6-8H,5H2,1-4H3,(H,13,17) |
Clave InChI |
FCEZAHIFFJLZFP-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC(=C(C=C1)C)N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



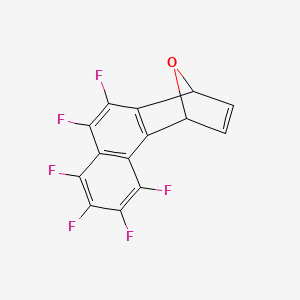


![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
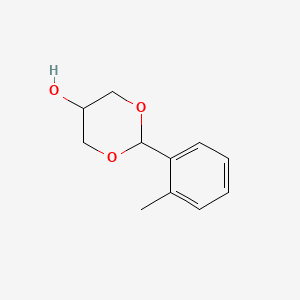

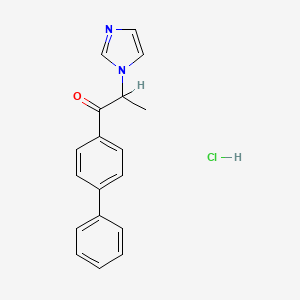
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)

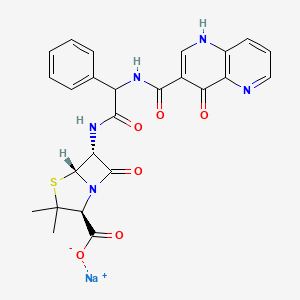
![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)

